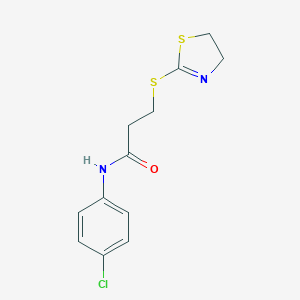![molecular formula C15H16ClN3OS B285551 N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase (JAK) enzymes. JAKs are intracellular enzymes that play a crucial role in cytokine signaling pathways, which are involved in the regulation of immune responses and inflammation. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
作用機序
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cytokine signaling pathways and the suppression of immune responses and inflammation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been shown to effectively suppress the production of pro-inflammatory cytokines, such as IL-6, IL-17, and IFN-γ, in vitro and in vivo. The compound has also been shown to reduce the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In clinical trials, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been shown to be effective in reducing disease activity in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
実験室実験の利点と制限
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide is a potent and selective inhibitor of JAK enzymes, making it an ideal tool for studying the role of cytokine signaling pathways in various biological processes. However, the compound has some limitations, including its relatively short half-life, which requires frequent dosing in animal studies and clinical trials. In addition, the compound has been shown to have some off-target effects, such as the inhibition of other kinases, which may limit its specificity.
将来の方向性
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has shown great promise as a potential therapeutic agent for various autoimmune and inflammatory diseases. Future research should focus on optimizing the pharmacokinetic properties of the compound to improve its efficacy and reduce its off-target effects. In addition, further studies are needed to investigate the long-term safety of the compound and its potential for use in combination with other immunomodulatory agents. Finally, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide may have potential applications in other areas of medicine, such as cancer therapy and transplantation medicine, which warrant further investigation.
合成法
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide can be synthesized by a multi-step process involving the reaction of 4-chlorobenzoyl chloride with 4,6-dimethyl-2-thiouracil, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide has been studied extensively in preclinical and clinical settings for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. The compound has been shown to inhibit the activity of JAK enzymes, which are involved in the signaling pathways of several cytokines, including interleukin-2 (IL-2), IL-4, IL-6, IL-7, IL-15, and interferon-gamma (IFN-γ). By inhibiting JAK activity, N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide can effectively suppress the immune response and reduce inflammation.
特性
分子式 |
C15H16ClN3OS |
|---|---|
分子量 |
321.8 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide |
InChI |
InChI=1S/C15H16ClN3OS/c1-10-9-11(2)18-15(17-10)21-8-7-14(20)19-13-5-3-12(16)4-6-13/h3-6,9H,7-8H2,1-2H3,(H,19,20) |
InChIキー |
OCBFMXXVEPHBJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C |
正規SMILES |
CC1=CC(=NC(=N1)SCCC(=O)NC2=CC=C(C=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285469.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B285471.png)
![3-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B285472.png)

![N-(2-methoxyphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285477.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B285478.png)
![2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B285480.png)
![2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B285482.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285483.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B285486.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285487.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285488.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285490.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B285492.png)